molecular formula C17H13NO4S B14162865 3-(naphthalen-1-ylsulfamoyl)benzoic Acid CAS No. 147410-82-0

3-(naphthalen-1-ylsulfamoyl)benzoic Acid

Cat. No.: B14162865
CAS No.: 147410-82-0
M. Wt: 327.4 g/mol
InChI Key: ZMRSJKQQPIFBQW-UHFFFAOYSA-N
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Description

3-(naphthalen-1-ylsulfamoyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a naphthylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-ylsulfamoyl)benzoic acid typically involves the reaction of 3-aminobenzoic acid with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes . This inhibition helps in mitigating inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-1-ylsulfamoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cPLA2α with high potency makes it a valuable compound for research in inflammatory diseases .

Properties

CAS No.

147410-82-0

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(naphthalen-1-ylsulfamoyl)benzoic acid

InChI

InChI=1S/C17H13NO4S/c19-17(20)13-7-3-8-14(11-13)23(21,22)18-16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18H,(H,19,20)

InChI Key

ZMRSJKQQPIFBQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(=O)O

solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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